2-(4-Piperidinyl)-1,3-benzothiazole

Description

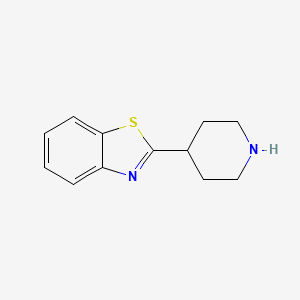

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYASANLJWAJEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363121 | |

| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51784-73-7 | |

| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Piperidinyl)-1,3-benzothiazole chemical structure and IUPAC name

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(piperidin-4-yl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a piperidine moiety at the 2-position introduces a versatile functional group that can be crucial for modulating pharmacokinetic properties and target engagement. This document details the compound's chemical identity, synthesis, characterization, and its established and potential applications in drug discovery, supported by established experimental protocols and workflows.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise structure and properties. 2-(Piperidin-4-yl)-1,3-benzothiazole consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core.[3] This bicyclic system is substituted at the C2 position with a piperidin-4-yl group.

Chemical Structure and IUPAC Name

-

Common Name: 2-(4-Piperidinyl)-1,3-benzothiazole; 2-(Piperidin-4-yl)benzo[d]thiazole

-

IUPAC Name: 2-(Piperidin-4-yl)-1,3-benzothiazole

Caption: 2D Structure of 2-(Piperidin-4-yl)-1,3-benzothiazole.

Physicochemical Data Summary

A compound's physical and chemical properties are critical for its handling, formulation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The data below is a compilation of computed properties for the parent structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂S | PubChem |

| Molecular Weight | 218.32 g/mol | PubChem |

| CAS Number | 29393-34-4 | [4] |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Characterization

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation of 2-aminothiophenol with a suitable carbonyl compound or its equivalent.[5][6]

General Synthetic Approach

The primary method for constructing the 2-(piperidin-4-yl)-1,3-benzothiazole scaffold is the cyclocondensation reaction between 2-aminothiophenol and a piperidine-4-carboxaldehyde or piperidine-4-carboxylic acid derivative. The choice of coupling partner and reaction conditions (catalyst, solvent, temperature) dictates the efficiency and yield of the synthesis.[7][8]

Common variations include:

-

Condensation with Aldehyde: Reaction of 2-aminothiophenol with a protected piperidine-4-carboxaldehyde, followed by deprotection. This is often carried out under oxidative conditions.[9]

-

Condensation with Carboxylic Acid: Direct coupling of 2-aminothiophenol with a protected piperidine-4-carboxylic acid using a coupling agent or under high-temperature dehydrating conditions.

Caption: General workflow for synthesis and validation.

Example Experimental Protocol: Synthesis from 2-Aminothiophenol and N-Boc-piperidine-4-carboxylic acid

This protocol describes a representative two-step synthesis involving condensation followed by deprotection.

Step 1: Synthesis of tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent like polyphosphoric acid (PPA) or Eaton's reagent, add 2-aminothiophenol (1.05 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for heating is to drive the dehydration and cyclization required for benzothiazole ring formation.

-

Upon completion, cool the mixture to room temperature and quench by carefully pouring it into a stirred solution of ice-cold aqueous sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the protected intermediate as a solid.

Step 2: Synthesis of 2-(Piperidin-4-yl)-1,3-benzothiazole (Final Product)

-

Dissolve the purified tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in 1,4-dioxane. The use of a strong acid is essential to cleave the acid-labile Boc-protecting group.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., TFA or HCl salt).

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the four aromatic protons of the benzothiazole ring (typically in the δ 7.0-8.5 ppm range). Signals for the piperidine ring protons, including the methine proton at C4 and the methylene protons at C2, C3, C5, and C6. A broad singlet for the piperidine N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzothiazole core, including the characteristic C2 carbon (often >160 ppm). Signals for the five distinct carbons of the piperidine ring. |

| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (e.g., 219.0905 for C₁₂H₁₅N₂S⁺). |

| Infrared (IR) | Characteristic N-H stretching vibration (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and aromatic C-H stretching. |

Applications in Drug Discovery and Development

The benzothiazole moiety is a key pharmacophore in numerous biologically active compounds.[1] Its derivatives have shown a remarkable range of activities, making the 2-(piperidin-4-yl)-1,3-benzothiazole scaffold a valuable starting point for drug discovery programs.[10]

Known and Potential Biological Activities

-

Anticancer: Many benzothiazole derivatives, particularly those with piperazine or piperidine substituents, have been investigated as cytotoxic agents against various cancer cell lines.[11] The mechanism often involves the inhibition of key enzymes like kinases or interaction with DNA.

-

Anti-inflammatory: The related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has been successfully exploited to develop potent anti-inflammatory agents that inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[12] Similar potential exists for the benzothiazole analogue.

-

Enzyme Inhibition: Benzothiazoles can act as inhibitors for various enzymes. For instance, 2-(pyridin-4-yl)benzothiazole is a known urease inhibitor.[13] The piperidine ring provides a vector for exploring interactions within enzyme active sites.

-

Dopamine Receptor Ligands: The benzothiazole core is present in drugs like pramipexole, which targets dopamine receptors.[3] Derivatives with piperidine moieties are frequently explored as ligands for G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

Caption: Potential therapeutic applications of the core scaffold.

Structure-Activity Relationship (SAR) Insights

The 2-(piperidin-4-yl)-1,3-benzothiazole structure offers two primary points for chemical modification to explore SAR:

-

The Piperidine Nitrogen (N1') : This secondary amine is a key handle for introducing a wide variety of substituents (R¹). Acylation, sulfonylation, alkylation, or arylation at this position can significantly impact potency, selectivity, and physicochemical properties like solubility and cell permeability. For example, studies on benzothiazole-phenyl analogs have shown that substitution on the piperidine nitrogen with different sulfonyl groups can modulate activity for pain relief.[14]

-

The Benzothiazole Ring : Substitution on the benzene portion of the benzothiazole core (positions 4, 5, 6, or 7) with electron-withdrawing or electron-donating groups (R²) can fine-tune the electronic properties of the heterocyclic system and introduce new interactions with biological targets.

Conclusion

2-(Piperidin-4-yl)-1,3-benzothiazole is a synthetically accessible and highly versatile chemical scaffold. Its robust synthesis from readily available starting materials and the presence of the benzothiazole pharmacophore combined with a modifiable piperidine ring make it an attractive core for medicinal chemistry campaigns. The diverse biological activities reported for its analogues underscore its potential for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders and central nervous system conditions. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising heterocyclic compound.

References

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health (NIH). [Link]

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).

- 2-piperazin-1-yl-1,3-benzothiazole. PubChem. [Link]

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021).

- 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. (2019). SciELO. [Link]

- 2-(piperidin-4-yl)-1H-1,3-benzodiazole. PubChem. [Link]

- Synthesis and various biological activities of benzothiazole derivative: A review. (2023). pharmacyjournal.in. [Link]

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). National Institutes of Health (NIH). [Link]

- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

- Benzothiazole. Wikipedia. [Link]

- Discovery of Novel 2-(piperidin-4-yl)

- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013).

- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. (2013). IR@RGCB. [Link]

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2021). National Institutes of Health (NIH). [Link]

- solerone. The Good Scents Company. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. jocpr.com [jocpr.com]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. solerone, 29393-32-6 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(4-Piperidinyl)-1,3-benzothiazole

An in-depth exploration for researchers, scientists, and drug development professionals.

The 2-(4-Piperidinyl)-1,3-benzothiazole core is a heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the discovery, history, synthesis, and evolving therapeutic applications of this versatile compound and its derivatives, offering field-proven insights for professionals in drug discovery and development.

The Genesis of a Versatile Core: Discovery and Early Developments

The benzothiazole ring system, a fusion of benzene and thiazole rings, has been a subject of chemical investigation since the late 19th century. However, the specific introduction of a piperidinyl moiety at the 2-position is a more recent development, driven by the relentless pursuit of novel therapeutic agents. While a singular, seminal publication marking the "discovery" of the parent this compound is not readily apparent in early literature, its emergence can be traced through the broader exploration of 2-substituted benzothiazoles.

Early research into benzothiazole derivatives focused on their utility as dyes and vulcanization accelerators. It was the later discovery of their diverse biological activities that propelled them into the realm of medicinal chemistry. The 2-amino and 2-mercaptobenzothiazoles served as foundational precursors for a vast array of derivatives. The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with various carbonyl compounds, a versatile and widely adopted method.[1]

The strategic incorporation of the piperidine ring, a common pharmacophore in many approved drugs, was a logical progression in the structural evolution of benzothiazole-based compounds. This addition was intended to enhance physicochemical properties, modulate biological activity, and explore new interactions with therapeutic targets. A notable early investigation into related structures involved the synthesis of 2-(1-piperidinyl)-1,3-benzothiazole derivatives as potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists.[2] This work highlighted the potential of the piperidinyl-benzothiazole scaffold in addressing metabolic disorders.

Crafting the Core: Synthetic Methodologies

The synthesis of the this compound core can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific substitutions on either the benzothiazole or piperidine rings.

The Condensation Approach: Building from the Ground Up

A foundational and highly adaptable method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[3][4] For the synthesis of this compound, piperidine-4-carboxylic acid is the logical starting material.

Experimental Protocol: Synthesis via Condensation of 2-Aminothiophenol and Piperidine-4-carboxylic Acid

Materials:

-

2-Aminothiophenol

-

Piperidine-4-carboxylic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Toluene or xylene

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of 2-aminothiophenol (1 equivalent) and piperidine-4-carboxylic acid (1.1 equivalents) is suspended in a high-boiling solvent such as toluene or xylene.

-

Acid Catalyst Addition: Polyphosphoric acid (PPA) or Eaton's reagent is carefully added to the reaction mixture. Caution: These reagents are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a fume hood.

-

Cyclocondensation: The reaction mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap and can be further assessed by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred beaker of ice-water. The acidic mixture is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.

The Nucleophilic Substitution Approach: A Convergent Strategy

An alternative and often efficient route involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the benzothiazole ring with piperidine. 2-Chlorobenzothiazole is a common and commercially available starting material for this approach.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

-

2-Chlorobenzothiazole

-

Piperidine

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of 2-chlorobenzothiazole (1 equivalent) in a suitable polar aprotic solvent such as DMF, is added piperidine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and the progress is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into water.

-

Extraction: The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield 2-(1-Piperidinyl)-1,3-benzothiazole. A similar approach can be envisioned for the 4-substituted piperidine.

The Physicochemical Landscape and Spectroscopic Signature

A thorough understanding of the physicochemical properties of the this compound core is essential for its application in drug design and development. While comprehensive experimental data for the parent compound is not extensively published, data for closely related analogs can provide valuable insights. For instance, the structurally similar 2-(pyridin-4-yl)benzothiazole is reported as a beige solid with a melting point of 129.8-131.2 °C.[5]

The spectroscopic characterization of this compound and its derivatives is crucial for structural confirmation and purity assessment. Key spectral features would be expected as follows:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the benzothiazole ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the piperidine ring would appear in the aliphatic region, with their chemical shifts and multiplicities dependent on their substitution and conformation.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzothiazole and piperidine rings. The carbon at the 2-position of the benzothiazole ring, attached to the piperidine nitrogen, would have a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N stretching of the thiazole ring and the C-H and C-C vibrations of the aromatic and aliphatic moieties.

A Scaffold of Many Talents: Therapeutic Applications and Biological Activities

The this compound scaffold has been explored for a wide range of therapeutic applications, demonstrating its versatility in interacting with diverse biological targets.

Metabolic Disorders: Targeting PPARδ

As previously mentioned, early and significant research on 2-(1-piperidinyl)-1,3-benzothiazole derivatives identified them as potent and selective PPARδ agonists.[2] PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis. Agonism of PPARδ has been shown to increase high-density lipoprotein (HDL) cholesterol and improve insulin sensitivity, making it an attractive target for the treatment of dyslipidemia and type 2 diabetes. The piperidine moiety in these compounds was found to be a key linker that enhances the agonist activity and selectivity.[2]

Oncology: A Multi-pronged Attack on Cancer

The benzothiazole nucleus is a well-established pharmacophore in the development of anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit various targets involved in cancer progression.

Structure-Activity Relationship (SAR) insights from studies on related 2-piperazinyl-benzothiazole derivatives suggest that modifications on the piperazine/piperidine ring and the benzothiazole core can significantly impact anticancer activity.[6]

Neurodegenerative and Inflammatory Diseases

The inherent ability of the benzothiazole scaffold to cross the blood-brain barrier has made it an attractive starting point for the development of agents targeting central nervous system (CNS) disorders. Furthermore, the anti-inflammatory properties of benzothiazole derivatives are well-documented.

Future Perspectives: The Road Ahead

The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

-

Elucidation of Novel Mechanisms of Action: As new biological targets are identified, this versatile scaffold will undoubtedly be explored for its potential to modulate their activity.

-

Development of Targeted Therapies: The synthetic tractability of the core structure allows for the design of highly specific ligands for individual receptor subtypes or enzyme isoforms, leading to more effective and safer medicines.

-

Exploration of New Therapeutic Areas: The broad spectrum of biological activities associated with benzothiazole derivatives suggests that the this compound core may hold promise in yet unexplored therapeutic areas.

References

[2] Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [7] Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. [6] Al-Masoudi, N. A., Al-Soud, Y. A., & Ferwanah, A. E. S. R. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(10), 1945-1949. [8] Organic Communications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications, 15(4), 378-385. [9] Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. [10] Shafi, S. S., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. [1] Singh, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 648. [11] Ubeid, A. A., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 11(1), 1-17. [3] Sharma, V., & Kumar, P. (2014). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 19(8), 12579-12625. [5] da Silva, A. B. F., et al. (2020). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society, 31(10), 2069-2081. [12] ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. Retrieved from [Link] [13] SpectraBase. (n.d.). 2-[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]phenol. Retrieved from [Link] [14] Semantic Scholar. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Retrieved from [Link] [4] Xiang, G., et al. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 20(9), 16759-16785. [15] Cankara, P., et al. (2022). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 27(19), 6296. [16] Marsavela, G., et al. (2021). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 32(8), 1663-1672. [17] Zikou, E., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(16), 4949. [18] Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [19] Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [20] Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. [21] Xiang, G., et al. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 20(9), 16759-16785.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. scielo.br [scielo.br]

- 17. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jocpr.com [jocpr.com]

- 21. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2-(4-Piperidinyl)-1,3-benzothiazole Derivatives as Antitumor Agents

Abstract

The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2][3] Derivatives of 2-(4-Piperidinyl)-1,3-benzothiazole have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[4][5][6] This technical guide provides an in-depth exploration of the core mechanism of action for this compound class, focusing on its role as a potent inhibitor of tubulin polymerization. We will dissect the molecular interactions, detail the downstream cellular consequences, including cell cycle arrest and apoptosis, and provide validated experimental protocols for researchers investigating this and similar molecular pathways.

Introduction: The Benzothiazole Scaffold in Oncology

Benzothiazole and its derivatives are integral to a variety of pharmaceutical agents, noted for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][7] The 2-(4-aminophenyl)benzothiazole structure, in particular, has been a focal point of anticancer drug discovery, with derivatives showing selective and potent antitumor activity.[8] The introduction of a piperidinyl or piperazinyl moiety at the 2-position of the benzothiazole ring has been a successful strategy in developing compounds with enhanced cytotoxic profiles against various cancer cell lines, including those of the breast, colon, and liver.[4][5] This guide focuses specifically on the this compound framework, elucidating the molecular cascade it initiates to induce cancer cell death.

Primary Mechanism of Action: Inhibition of Microtubule Dynamics

The principal mechanism through which this compound derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[9][10]

The Molecular Target: Tubulin and Microtubules

Microtubules are fundamental components of the eukaryotic cytoskeleton. These dynamic polymers, formed from α- and β-tubulin heterodimers, are crucial for maintaining cell structure, facilitating intracellular transport, and, most critically for cancer therapy, forming the mitotic spindle during cell division.[11][12] The constant assembly (polymerization) and disassembly (depolymerization) of microtubules, a property known as dynamic instability, is essential for the proper segregation of chromosomes into daughter cells.[11] Interference with this process is a clinically validated strategy for cancer treatment, utilized by well-known drugs such as Taxol (a stabilizer) and Vinca alkaloids (destabilizers).[13]

Destabilizing the Cytoskeleton

Compounds based on the this compound scaffold function as microtubule destabilizing agents. They bind to tubulin dimers, preventing their assembly into microtubules.[9][10] This leads to a net decrease in the cellular microtubule polymer mass, disrupting the delicate equilibrium required for cytoskeletal function. The consequence is a catastrophic failure in the formation of a functional mitotic spindle, a structure indispensable for chromosome alignment and separation during mitosis.[14]

Elucidating the Mechanism: Key Experimental Protocols

Verifying that a compound's primary mechanism of action is tubulin polymerization inhibition requires a multi-faceted approach. The following protocols represent the gold standard for this characterization.

Causality and Rationale: This biochemical assay directly measures a compound's effect on the assembly of purified tubulin into microtubules in a cell-free system.[11] By monitoring the change in light scattering or fluorescence over time, one can quantitatively determine if a compound inhibits or enhances polymerization.[15][16] This is the foundational experiment to confirm direct interaction with tubulin. A temperature shift from 4°C (where tubulin is soluble) to 37°C initiates polymerization, which can be tracked spectrophotometrically.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[16]

-

Prepare a 100 mM stock solution of GTP and dilute to a 10 mM working solution in the same buffer.[16]

-

Prepare a polymerization buffer containing the general tubulin buffer supplemented with 10% glycerol to enhance polymerization.[17][16]

-

Dissolve the this compound test compound and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer) in DMSO to create high-concentration stocks.[16] Serially dilute in polymerization buffer to the desired final concentrations.

-

-

Assay Procedure:

-

Pre-warm a temperature-controlled microplate reader to 37°C.[16]

-

On ice, pipette the diluted test compounds, controls, and a vehicle control (DMSO) into the wells of a clear, flat-bottom 96-well plate.[17]

-

Prepare a tubulin reaction mix on ice, combining tubulin (to a final concentration of 2-3 mg/mL), GTP (to a final concentration of 1 mM), and polymerization buffer.[17][16]

-

To initiate the reaction, add the tubulin reaction mix to each well.

-

Immediately place the plate into the pre-warmed 37°C plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (turbidity) at 340 nm every 60 seconds for at least 60 minutes.[17][16]

-

Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of polymerization.[16]

-

Calculate the IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%.[14]

-

Workflow Diagram:

Downstream Cellular Consequences

The inhibition of tubulin polymerization triggers a well-defined cascade of cellular events, culminating in apoptotic cell death.

G2/M Cell Cycle Arrest

The failure to form a proper mitotic spindle due to microtubule disruption activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the spindle. By preventing microtubule formation, this compound derivatives ensure this condition is never met, leading to a prolonged arrest in the G2/M phase of the cell cycle. [4][9]

Induction of Apoptosis

If the mitotic arrest is sustained, the cell is targeted for elimination through apoptosis, or programmed cell death. [4][18]This is a key outcome for an effective anticancer agent. The transition from mitotic arrest to apoptosis is complex but often involves the intrinsic (mitochondrial) pathway. [19]Key molecular events include:

-

Caspase Activation: Arrested cells trigger the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). [20][21]* PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleaved PARP is a hallmark of apoptosis. [20]* Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis, leading to mitochondrial outer membrane permeabilization. [22]

Verifying Downstream Effects: Western Blot Analysis

Causality and Rationale: Western blotting is a powerful technique to detect and semi-quantify changes in the expression levels of specific proteins that govern the cell cycle and apoptosis. [20][23][24]Following treatment with a this compound derivative, one would expect to see an increase in markers of G2/M arrest (e.g., Cyclin B1) and apoptosis (e.g., cleaved caspase-3, cleaved PARP). [20][24] Detailed Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with the test compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. [22] * Collect the supernatant containing the total protein and determine the protein concentration using a standard assay like BCA or Bradford. [22]

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling them in Laemmli sample buffer. [22][24] * Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. [24] * Separate the proteins by size via electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [24]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-cleaved caspase-3, anti-PARP, anti-Cyclin B1, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C. [22] * Wash the membrane extensively with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [22] * Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Analyze the band intensities relative to the loading control to determine changes in protein expression. An increase in the cleaved forms of caspases and PARP confirms the induction of apoptosis. [23]

-

Integrated Signaling Pathway and Therapeutic Potential

The sequence of events initiated by this compound derivatives represents a potent and targeted anticancer strategy. The entire pathway can be visualized as a linear progression from microtubule disruption to cell death.

Signaling Pathway Diagram:

Anticancer Activity and Quantitative Data

Numerous studies have reported the potent cytotoxic activity of benzothiazole derivatives incorporating a piperazine or piperidine moiety against a panel of human cancer cell lines. [4][5][6]The efficacy is often quantified by the GI₅₀ (50% growth inhibition) or IC₅₀ value.

| Compound Class | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |

| Benzothiazole-Piperazine | HCT-116 (Colorectal) | 7.9 | [6] |

| Benzothiazole-Piperazine | MCF-7 (Breast) | 9.2 | [6] |

| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | 3.1 | [5][6] |

| 1,2,3-Triazole Benzothiazole (K18) | Kyse30 (Esophageal) | 0.042 | [9] |

| 1,2,3-Triazole Benzothiazole (K18) | EC-109 (Esophageal) | 0.038 | [9] |

| Benzothiazepine (D8) | HeLa (Cervical) | 1.48 | [10] |

| Benzothiazepine (D8) | MCF-7 (Breast) | 1.47 | [10] |

This table presents a selection of reported data and is not exhaustive. Values are highly dependent on the specific derivative and assay conditions.

Conclusion

The this compound scaffold represents a validated pharmacophore for the development of potent anticancer agents. The core mechanism of action is the direct inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest and subsequent induction of apoptosis via the intrinsic pathway. The experimental protocols detailed herein provide a robust framework for researchers to characterize this and other compounds targeting microtubule dynamics. The promising cytotoxicity profiles across multiple cancer types underscore the therapeutic potential of this compound class, warranting further investigation and optimization in preclinical and clinical settings.

References

- Abcam. (n.d.). Apoptosis western blot guide.

- BenchChem. (2025). "Tubulin polymerization-IN-57" in vitro tubulin polymerization assay protocol.

- Bio-protocol. (n.d.). Tubulin Polymerization Assay.

- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Treated Cells.

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- BenchChem. (2025). Application Notes and Protocols for Tubulin Polymerization-IN-49.

- McFarland, R. J., et al. (n.d.). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. PMC - NIH.

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Bilobol Treatment.

- PubMed. (n.d.). Determination of Caspase Activation by Western Blot.

- Wang, Y., et al. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.

- BenchChem. (2025). CIL-102 immunofluorescence microscopy protocol for tubulin.

- BenchChem. (2025). Application Notes and Protocols for Immunofluorescence Staining of Microtubules with Tubulin Polymerization-IN-12.

- NIH. (n.d.). Imaging Microtubules in vitro at High Resolution while Preserving their Structure.

- Bentham Science Publishers. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry.

- Gurdal, E. E., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives.

- JoVE. (2022, August 27). Immunolabeling to Analyze Microtubules in Embryo | Protocol Preview [Video]. YouTube.

- PubMed Central. (2011, October 28). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1.

- PubMed Central. (n.d.).

- FLORE. (2019, December 2).

- MDPI. (2022, February 12).

- ResearchGate. (n.d.).

- PubMed. (2024, February 5). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Benzothiazole.

- ResearchGate. (n.d.). A Novel Series of Benzothiazepine Derivatives as Tubulin Polymerization Inhibitors with Anti-tumor Potency.

- R Discovery. (2014, October 21).

- NIH. (2021, August 23). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.

- RSC Publishing. (2025, October 15).

- MDPI. (n.d.).

- NIH. (2023, May 23). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.

- Oriental Journal of Chemistry. (n.d.).

- Indian Journal of Pharmaceutical Education and Research. (n.d.).

- PubMed. (n.d.).

- PubMed Central. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. flore.unifi.it [flore.unifi.it]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Apoptosis western blot guide | Abcam [abcam.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Piperidinyl)-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Piperidinyl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a molecular scaffold, its properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This document synthesizes available data with established experimental protocols, offering researchers and drug development professionals a foundational understanding of this molecule. We delve into its chemical identity, summarize its key physical constants, and provide detailed, field-proven methodologies for the empirical determination of its most salient properties.

Introduction: The Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, combines this aromatic heterocycle with a saturated piperidine ring, introducing a basic center and modifying the molecule's overall polarity and spatial arrangement. Understanding the fundamental physicochemical characteristics of this compound is the first step in rational drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile and guiding further structural optimization.

Chemical Identity and Core Properties

A precise understanding of the molecule's identity is paramount for any scientific investigation.

-

Chemical Name: 2-(piperidin-4-yl)-1,3-benzothiazole

-

Synonyms: this compound, 2-(piperidin-4-yl)benzo[d]thiazole

-

CAS Number: 51784-73-7

-

Molecular Structure:

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is critical to note that while some data is available, many properties for this specific molecule are predicted through computational models. These predictions serve as valuable estimates for initial experimental design.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₄N₂S | (Calculated) |

| Molecular Weight | 218.32 g/mol | (Calculated) |

| Monoisotopic Mass | 218.08777 Da | PubChemLite (Predicted) |

| XlogP | 2.5 | PubChemLite (Predicted) |

| pKa (Piperidine N) | ~8.5 - 9.5 | (Predicted/Estimated) |

| Physical Form | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Low (Predicted) | Based on logP |

Analysis of Key Physicochemical Parameters

Acidity and Basicity (pKa)

The pKa value is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the degree of ionization at a given pH, which profoundly influences solubility, membrane permeability, and receptor binding.

-

Causality and Insight: this compound possesses a single primary basic center: the secondary amine within the piperidine ring. The nitrogen on the benzothiazole ring is non-basic due to the delocalization of its lone pair of electrons within the aromatic system. The piperidine nitrogen is expected to have a pKa in the range of 8.5 to 9.5. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. This high degree of ionization increases aqueous solubility but can hinder passive diffusion across lipid membranes, a classic trade-off in drug design.

The diagram below illustrates the pH-dependent equilibrium of the molecule.

Caption: pH-dependent ionization equilibrium.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

-

Causality and Insight: The predicted XlogP value of 2.5 suggests that the neutral form of the molecule is moderately lipophilic. A logP in this range (1-3) is often considered favorable for oral drug absorption, balancing aqueous solubility with membrane permeability. However, because the molecule is basic, its effective lipophilicity is pH-dependent. This is described by the distribution coefficient, logD, which accounts for all ionic species. At physiological pH 7.4, where the compound is mostly ionized, the logD value will be significantly lower than the logP value, indicating reduced lipophilicity and a higher affinity for the aqueous phase. This is a critical consideration for predicting its behavior in the body.

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development.

-

Causality and Insight: Based on the moderately lipophilic nature of the neutral form (logP ≈ 2.5), the intrinsic solubility of this compound is expected to be low. However, its basicity provides a crucial advantage. The compound will exhibit significantly higher solubility in acidic environments (pH < pKa) where it is protonated to form a more water-soluble salt. This "pH-solubility" profile is typical for basic drug candidates and is a key factor in formulation design. For instance, it suggests that the compound may dissolve well in the acidic environment of the stomach.

Experimental Protocols for Physicochemical Characterization

To move beyond predicted values, empirical determination is essential. The following are standard, robust protocols for characterizing the key properties of a novel compound like this compound.

Caption: Workflow for experimental property determination.

Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.

-

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The saturated supernatant is then filtered, and the concentration of the dissolved compound is quantified.

-

Methodology:

-

Preparation: Add an excess of solid this compound (e.g., 2-5 mg) to a glass vial. The excess should be clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour for the excess solid to sediment.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Immediately filter it through a low-binding 0.45 µm filter (e.g., PVDF).

-

Quantification: Dilute the filtrate into a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using a validated analytical method, such as HPLC-UV, against a standard curve of the compound.

-

-

Self-Validation: Running the experiment in triplicate provides statistical confidence. Verifying the pH of the saturated solution at the end of the experiment is crucial to ensure the compound itself did not alter the buffer's pH.

Protocol: Determination of pKa by Potentiometric Titration

This classic method provides high-precision pKa values by monitoring pH changes during titration with an acid or base.

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH is measured after each addition of titrant, generating a titration curve. The pKa corresponds to the pH at the half-equivalence point.

-

Methodology:

-

Solution Preparation: Accurately weigh and dissolve the compound in deionized water or a water/co-solvent mixture (if solubility is low) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.

-

Initial pH Adjustment: Since the target compound is a base, the solution should first be acidified with a standardized strong acid (e.g., 0.1 M HCl) to a pH at least 2 units below the expected pKa (e.g., to pH 2-3) to ensure full protonation.

-

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The inflection point of the resulting sigmoidal curve represents the equivalence point. The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.

-

-

Self-Validation: The precision of the method is validated by the clear sigmoidal shape of the titration curve. The experiment should be repeated to ensure reproducibility.

Protocol: Determination of logP by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC provides a rapid and resource-sparing alternative to the shake-flask method for estimating logP.

-

Principle: The method relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A calibration curve is generated using a set of standard compounds with known logP values.

-

Methodology:

-

System Setup: Use a C18 analytical column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For a basic compound, the aqueous phase should be buffered to a high pH (e.g., pH > 10.5) to ensure the compound is in its neutral, uncharged form.

-

Calibration: Prepare solutions of 5-7 standard compounds with well-established logP values spanning the expected range (e.g., logP 1 to 4). Inject each standard and record its retention time (t_R_). Also, inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0_).

-

Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R_ - t_0_) / t_0_.

-

Generate Calibration Curve: Plot the known logP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line.

-

Sample Analysis: Prepare a solution of this compound, inject it under the identical chromatographic conditions, and determine its retention time.

-

logP Calculation: Calculate the log(k') for the test compound and use the regression equation from the calibration curve to determine its logP value.

-

-

Self-Validation: The validity of the method is demonstrated by a high correlation coefficient (R² > 0.98) for the calibration curve. The standards chosen must be structurally relevant to the analyte for the highest accuracy.

Stability and Storage

-

Chemical Stability: Benzothiazole derivatives are generally stable compounds. However, as with many amines, long-term exposure to light and air can lead to oxidative degradation. Solutions should be freshly prepared.

-

Storage Recommendations: The solid compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.

Conclusion

This compound is a basic, moderately lipophilic molecule whose physicochemical behavior is dominated by the ionization of its piperidine ring. Its properties suggest a classic profile for a basic drug candidate: pH-dependent solubility that is enhanced in acidic conditions and a substantial difference between its logP (for the neutral species) and its logD at physiological pH. The experimental protocols detailed herein provide a robust framework for empirically verifying these predicted properties, which is an indispensable step for any researcher or drug development professional working with this promising chemical scaffold.

References

- Creative Bioarray.

- Zafar, S., et al. (2015).

- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.

- de Oliveira, B. G., et al. (2018). 2-(Pyridin-4yl)benzothiazole and Its Benzimidazole-Analogue: Biophysical and in silico Studies on Their Interaction with Urease and in vitro Anti-Helicobacter pylori Activities. Journal of the Brazilian Chemical Society. [Link]

- Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

- ACD/Labs. LogP—Making Sense of the Value. [Link]

- Furuishi, T., et al. (2017). Determination of aqueous solubility by heating and equilibration: A technical note.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Zafar, S., et al. (2015). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]

- Wan, H., et al. (2005). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. [Link]

- PubChemLite. 2-(piperidin-4-yl)-1,3-benzothiazole. [Link]

- Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. [Link]

- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]

- PubChem. 2-(2-Piperidin-4-ylphenyl)-1,3-benzothiazole. [Link]

- Cseh, S., et al. (2009). *Reliability

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Piperidinyl)-1,3-benzothiazole

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation of a successful development program. Among the most critical of these properties are solubility and stability. An otherwise potent compound can fail spectacularly if it cannot be dissolved to achieve therapeutic concentrations or if it degrades before it can exert its effect. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The methodologies detailed herein are designed to be robust, logical, and grounded in established scientific and regulatory principles, providing researchers with a self-validating system for generating the crucial data needed to advance their development programs.

Part 1: Solubility Characterization of this compound

Solubility dictates a compound's bioavailability and its suitability for various formulations. For this compound, a molecule featuring both a basic piperidinyl moiety and a fused aromatic benzothiazole system, solubility is expected to be highly pH-dependent. We will explore two key types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, representing the maximum concentration achievable under steady-state conditions. The shake-flask method is the universally recognized "gold standard" for its determination.[1]

Causality Behind the Shake-Flask Method: This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By ensuring a sufficiently long incubation period with agitation, we minimize the risk of reporting transient, supersaturated states as the true solubility.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different, precisely measured volume of the desired solvent (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period is necessary to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, allow the vials to stand, and then carefully separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method to avoid contaminating the supernatant with fine particles, which would artificially inflate the measured solubility.[2]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] The concentration is calculated against a standard curve of known concentrations.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[3] This is highly relevant for early-stage in vitro assays where compounds are introduced in this manner. Nephelometry, which measures light scattering caused by suspended particles (precipitate), is an efficient, high-throughput method for this assessment.[4]

Causality Behind Nephelometry: The principle is direct and logical: as the compound precipitates out of solution, the resulting suspension of fine particles will scatter a beam of light. The intensity of this scattered light is directly proportional to the amount of insoluble material, allowing for a rapid determination of the point of precipitation.

The following diagram outlines the logical flow for a comprehensive solubility assessment, starting from the high-throughput kinetic assay and progressing to the definitive thermodynamic measurement for key candidates.

Caption: Workflow for solubility profiling.

Anticipated Solubility Profile

The data below is a hypothetical but expert-informed summary of expected results for a compound like this compound.

| Solvent/Medium | Anticipated Solubility (µg/mL) | Rationale & Implication |

| 0.1 N HCl (pH ~1) | > 1000 | The basic piperidinyl nitrogen will be protonated, forming a highly soluble salt. Indicates good solubility in the stomach. |

| Phosphate Buffer (pH 5.0) | 100 - 500 | Partial protonation of the piperidine ring (assuming a pKa between 7-9) leads to moderate solubility. |

| Phosphate Buffer (pH 7.4) | < 10 | At physiological pH, the compound is likely in its less soluble free base form. This is a critical parameter for intravenous formulation development. |

| Dimethyl Sulfoxide (DMSO) | > 20,000 | High solubility is expected in a polar aprotic solvent, suitable for preparing stock solutions for in vitro screening.[5] |

| Ethanol | 500 - 2000 | Good solubility is expected in polar protic organic solvents, relevant for oral liquid formulations.[5] |

Part 2: Stability Assessment and Forced Degradation

Stability testing is essential to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[6] Forced degradation (or stress testing) is a critical component of this, deliberately exposing the compound to harsh conditions to identify likely degradation products and establish the specificity of analytical methods.[7] This is mandated by regulatory bodies under the ICH guidelines.[8][9]

Causality Behind Forced Degradation: By intentionally degrading the molecule, we can proactively identify the impurities that are likely to form during long-term storage. This allows for the development of a "stability-indicating" analytical method—a method proven to separate and quantify the intact drug from all its significant degradation products, ensuring that stability data is accurate and trustworthy.[10]

Core Forced Degradation Protocols

The following protocols are based on ICH Q1A guidelines and represent a standard panel of stress conditions. A target degradation of 5-20% is generally considered optimal to provide sufficient levels of degradants for analysis without destroying the molecule entirely.

-

Acid/Base Hydrolysis:

-

Protocol: Dissolve the compound in a suitable solvent and treat with 0.1 N HCl (acid) and 0.1 N NaOH (base). Incubate samples at an elevated temperature (e.g., 60 °C) for several hours. Neutralize the samples before analysis.

-

Causality: Evaluates susceptibility to pH-mediated degradation, common in the gastrointestinal tract or in liquid formulations. Benzothiazoles can be susceptible to ring-opening under harsh hydrolytic conditions.

-

-

Oxidative Degradation:

-

Protocol: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Causality: Simulates exposure to atmospheric oxygen or oxidative enzymes. The sulfur atom in the benzothiazole ring and the tertiary amine in the piperidine ring are potential sites of oxidation.

-

-

Thermal Degradation:

-

Protocol: Expose the solid compound (in a dry heat oven) and a solution of the compound to high temperatures (e.g., 80 °C) for an extended period (e.g., 7 days).

-

Causality: Assesses the intrinsic thermal stability of the molecule in both solid and solution states, which is critical for determining manufacturing and storage conditions.

-

-

Photostability:

-

Protocol: Expose a solution of the compound and the solid compound to a controlled source of UV and visible light, as specified in ICH Q1B guidelines. A dark control sample must be run in parallel to differentiate light-induced degradation from thermal effects.[6]

-

Causality: Determines if the compound is light-sensitive, which dictates packaging requirements (e.g., amber vials, opaque containers). Aromatic systems like benzothiazole are often photoreactive.

-

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to resolve the parent peak from all process impurities and degradation products.

Self-Validating System: The method's validity is confirmed by analyzing the stressed samples. If new peaks (degradants) appear and are well-separated from the parent peak, the method demonstrates specificity. Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure the parent peak is not co-eluting with any degradants.

Workflow for Forced Degradation Studies

This diagram illustrates the logical process of conducting a forced degradation study and utilizing the results to validate the analytical method.

Caption: Workflow for forced degradation and method validation.

Anticipated Stability Profile

This table summarizes the potential outcomes of a forced degradation study for this compound.

| Stress Condition | Expected Degradation (%) | Potential Degradation Pathway |

| 0.1 N HCl, 60°C | 5 - 15% | Likely stable due to salt formation. Minimal degradation expected. |

| 0.1 N NaOH, 60°C | 10 - 25% | Potential for hydrolysis of the thiazole ring. |

| 3% H₂O₂, RT | 15 - 30% | Oxidation at the sulfur atom to form a sulfoxide or sulfone; potential N-oxidation of the piperidine nitrogen. |

| Thermal (80°C) | < 5% | Expected to be thermally stable, especially in the solid state. |

| Photolytic (ICH Q1B) | 5 - 20% | The benzothiazole moiety is a chromophore and may be susceptible to photodegradation, potentially through radical mechanisms or hydroxylation.[11] |

Conclusion

The comprehensive solubility and stability profiling of this compound, as outlined in this guide, provides the critical data package required for informed decision-making in a drug development pipeline. By employing these robust, mechanistically-grounded protocols, researchers can establish a compound's developability profile, identify potential liabilities early, and build a foundation of high-quality data to support regulatory filings. This systematic approach transforms the fundamental physicochemical characterization from a routine task into a strategic advantage, paving the way for the successful development of novel therapeutics.

References

- ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.

- Bergström, C. A., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.

- Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.

- Slideshare. (n.d.). Ich guideline for stability testing.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- PubChem. (n.d.). Benzothiazole, 2-((4-methyl-1-piperidinyl)dithio)-.

- Solubility of Things. (n.d.). Benzothiazole.

- Semantic Scholar. (2016). Forced Degradation Studies.

- International Journal of Drug Development and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole.

- MedCrave. (2016). Forced degradation studies.